4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine
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Overview
Description
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine is a chemical compound characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine typically involves the reaction of 2,5-dichlorophenylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or N,N-dimethylformamide.
Temperature: The reaction is usually carried out at elevated temperatures, around 140-150°C.
Catalyst: Catalysts such as palladium on carbon or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
- 2-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-1-benzofuran
Uniqueness
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine is unique due to its specific structural features, such as the combination of a furan ring with a dichlorophenyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
618399-81-8 |
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Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-1-2-12(17)11(9-10)13-3-4-14(21-13)15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
NNRHKJRBSBNBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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